molecular formula C7H10O3S B3383078 methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate CAS No. 38555-41-8

methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate

Cat. No.: B3383078
CAS No.: 38555-41-8
M. Wt: 174.22 g/mol
InChI Key: CEDARSWTTYNIHA-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring system. These "heteroatoms" are typically nitrogen, oxygen, or sulfur. The thiopyran ring, the core of methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate, is a six-membered heterocycle with a sulfur atom. tandfonline.com Such sulfur-containing heterocycles are notable for their presence in a variety of biologically active compounds and natural products. tandfonline.comresearchgate.net

The structure of the subject compound is a saturated version of thiopyran, known as a thiane (B73995) or tetrahydrothiopyran (B43164), which is further substituted with a methyl carboxylate group at position 2 and a ketone at position 3. This arrangement of functional groups makes it a β-keto ester, a class of compounds renowned for its synthetic utility.

Significance of the Thiopyran-2-carboxylate Scaffold in Advanced Organic Synthesis

The thiopyran skeleton is a significant structural motif and a valuable building block in the synthesis of medicinal and synthetic compounds that exhibit a wide range of biological and pharmaceutical activities. tandfonline.com The fusion of thiopyran rings with other heterocyclic systems, such as thiazole, indole, or pyridine (B92270), is a common strategy for creating novel compounds with potential therapeutic applications. nih.govrsc.orgnih.govnih.gov

The thiopyran-2-carboxylate scaffold is particularly important for several reasons:

Versatile Precursors: These molecules serve as key intermediates in the construction of more elaborate fused heterocyclic systems. researchgate.netnih.gov

Multiple Reactive Centers: The presence of the ketone and ester functionalities allows for a wide array of chemical transformations, including alkylations, condensations, and cycloadditions.

Stereochemical Control: The cyclic nature of the scaffold can allow for stereoselective reactions, which is crucial in the synthesis of chiral molecules.

For instance, related thiopyran structures are used in hetero-Diels–Alder reactions to produce fused systems like thiopyrano[2,3-d]thiazoles, which are being investigated for anti-inflammatory, antibacterial, and anticancer activities. rsc.orgnih.govnih.gov

Overview of Research Trajectories for this compound

While specific research literature on this compound is not extensively detailed, the research trajectories for closely related compounds provide insight into its potential applications and synthesis. A primary area of investigation for such thiopyran derivatives is their synthesis and subsequent use as intermediates.

A common synthetic route for creating cyclic β-keto esters like this is the Dieckmann condensation. For example, the isomeric compound, methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate, is synthesized from dimethyl 3,3'-thiodipropionate using sodium hydride in tetrahydrofuran (B95107) (THF). chemicalbook.com This intramolecular condensation reaction is a powerful tool for forming five- and six-membered rings.

The primary research focus for compounds like this compound is their role as building blocks. The keto-ester functionality allows for reactions to build more complex molecules. Research often involves using these scaffolds to synthesize fused heterocyclic compounds, which are then screened for various biological activities. nih.govrsc.orgnih.gov The thiopyran ring system is a privileged scaffold in medicinal chemistry, and research continues to explore its potential in developing new therapeutic agents. tandfonline.comnih.govnih.gov

Compound Properties

PropertyValue
Compound Name This compound
Molecular Formula C₇H₁₀O₃S
Molecular Weight 174.22 g/mol
CAS Number 38555-41-8
Canonical SMILES COC(=O)C1C(=O)CCSC1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxothiane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S/c1-10-7(9)6-5(8)3-2-4-11-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDARSWTTYNIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901250445
Record name Methyl 3-oxotetrahydrothiopyran-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38555-41-8
Record name Methyl 3-oxotetrahydrothiopyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38555-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxotetrahydrothiopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Oxotetrahydro 2h Thiopyran 2 Carboxylate

Retrosynthetic Analysis and Key Bond Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate, the key structural features are the thiopyran ring, the β-ketoester functionality, and the sulfur heteroatom.

The most logical disconnection is that of the C2-C3 bond, which is characteristic of a β-ketoester. This bond is typically formed via an intramolecular Claisen or Dieckmann-type condensation. This disconnection leads to an acyclic diester precursor containing a thioether linkage, specifically a derivative of 3,3'-thiodipropanoate (B8586734).

An alternative retrosynthetic approach involves disconnecting the carbon-sulfur bonds (C2-S and C6-S). This strategy points towards a cyclization reaction where the thiopyran ring is formed from a linear precursor. This could involve an intramolecular Michael addition of a thiol onto an α,β-unsaturated ester or a double alkylation of a sulfide (B99878) source with a suitable di-electrophile. These primary disconnections form the basis for the established synthetic routes discussed below.

Established Synthetic Routes

Established methods for the synthesis of the thiopyran ring system often rely on robust and well-understood chemical transformations.

Intramolecular Condensation Reactions (e.g., Dieckmann-type)

The Dieckmann condensation is a classic and effective method for synthesizing five- and six-membered cyclic β-keto esters through the intramolecular reaction of a diester with a strong base. While the direct synthesis of this compound via this method is not extensively detailed in the literature, the synthesis of its isomer, methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate, provides a clear and analogous example of this strategy. chemicalbook.com

In this analogous synthesis, dimethyl 3,3'-thiodipropanoate is treated with a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The base deprotonates the α-carbon of one ester group, generating an enolate which then attacks the carbonyl carbon of the second ester group in an intramolecular nucleophilic acyl substitution. The subsequent loss of a methoxide (B1231860) ion and acidic workup yields the cyclic β-keto ester. chemicalbook.com This approach is highly effective for constructing the core thiopyranone ring. researchgate.net

Table 1: Dieckmann Condensation for Synthesis of an Analogous Thiopyranone chemicalbook.com

Precursor Base Solvent Reaction Product Yield

Cyclization Reactions Involving Sulfur-Containing Precursors

The formation of the thiopyran ring can be achieved by constructing the C-S bonds from acyclic precursors. These methods offer versatility as they allow for the introduction of various substituents onto the ring.

One prominent strategy is the Hetero-Diels-Alder ([4+2] cycloaddition) reaction, where a thiocarbonyl compound acts as a dienophile or is part of the diene system. nih.govresearchgate.netrsc.org This powerful ring-forming reaction allows for the stereoselective synthesis of six-membered sulfur heterocycles. nih.gov Thiocarbonyl compounds, due to the polarizability of the C=S bond, are highly reactive intermediates that can readily participate in these transformations to build the thiopyran scaffold. nih.govresearchgate.net

Another approach involves a programmed anionic cascade. This method can be initiated by the addition of a vinyl nucleophile to a carbonyl compound that contains a protected thiol group. A subsequent intramolecular migration and cyclization sequence forms the thiopyran ring in a single pot. This strategy is versatile and can be adapted for various substituted ketones and esters using different thiolate partners.

Furthermore, simple cyclization can be achieved by reacting glutaraldehyde (B144438) with hydrogen sulfide, or by using phosphorus pentasulfide (P₄S₁₀) as a cyclizing agent with appropriate 1,5-dicarbonyl precursors. rsc.org These methods highlight the diverse ways sulfur can be incorporated to form the heterocyclic ring. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical route to complex molecules. nih.gov While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to design a potential synthesis.

A hypothetical MCR could involve the reaction of a mercaptoaldehyde, a methyl ester with an active methylene (B1212753) group (like methyl acetoacetate), and a third component that facilitates the cyclization. MCRs are a powerful tool for rapidly generating libraries of structurally diverse organic compounds and represent a promising avenue for the synthesis of novel thiopyran derivatives. researchgate.net

Contemporary Synthetic Approaches

Modern synthetic chemistry increasingly focuses on the development of stereoselective methods to control the three-dimensional arrangement of atoms in a molecule.

Organocatalytic Strategies for Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including sulfur-containing heterocycles. researchgate.net The enantioselective synthesis of tetrahydrothiopyrans can be achieved through organocatalytic domino reactions, which combine multiple steps in a single, controlled sequence. researchgate.net

A key strategy is the intramolecular thia-Michael addition. An acyclic precursor containing both a thiol and an α,β-unsaturated ester moiety can be cyclized in the presence of a chiral organocatalyst. Chiral secondary amines, such as proline derivatives, or bifunctional catalysts like thioureas are often employed. researchgate.netnih.gov The catalyst activates the substrate and controls the stereochemical outcome of the thiol addition to the double bond, leading to the formation of an enantioenriched tetrahydrothiopyran (B43164). For instance, a thia-Michael/aldol domino reaction has been successfully developed using proline-derived catalysts to synthesize substituted tetrahydrothiophenes and can be conceptually extended to thiopyrans. researchgate.net

Table 2: Representative Organocatalytic Asymmetric Reactions for Thio-heterocycles

Reaction Type Catalyst Substrates Product Class Stereoselectivity Ref
Tandem Michael-Henry Cupreine 2-Mercaptobenzaldehydes, β-Nitrostyrenes Thiochromanes Up to 98% de, >99% ee nih.gov

These organocatalytic methods provide access to chiral building blocks that are crucial for the development of new therapeutic agents and other advanced materials. researchgate.net

Green Chemistry Principles in Synthetic Design and Optimization

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. The core of this synthesis often relies on the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester. masterorganicchemistry.comlibretexts.orgwikipedia.org Greening this transformation involves a multi-faceted approach targeting various aspects of the reaction.

Atom Economy and Waste Prevention: The Dieckmann condensation inherently exhibits good atom economy, as the main transformation involves the loss of a small molecule, typically an alcohol (methanol in this case). masterorganicchemistry.com To further minimize waste, the choice of base and solvent is critical. Traditional methods often employ stoichiometric amounts of strong bases like sodium hydride or sodium alkoxides, which can generate significant amounts of waste during workup. youtube.com Catalytic approaches, where a substoichiometric amount of a recyclable base is used, are a key area of research for improving the green profile of this reaction.

Safer Solvents and Auxiliaries: The selection of solvents plays a pivotal role in the environmental impact of a synthetic process. While traditional syntheses might use volatile and hazardous organic solvents, green chemistry encourages the use of safer alternatives. mdpi.comrsc.org For the synthesis of thiopyran derivatives, research has explored the use of water, ionic liquids, and deep eutectic solvents. mdpi.comacs.org For instance, a three-component reaction for the synthesis of 2H-thiopyran derivatives has been successfully carried out in water, which offers significant advantages in terms of safety, cost, and environmental impact. acs.orgwiley-vch.de The use of biodegradable and recyclable solvents like glycerol (B35011) has also been reported for the synthesis of related sulfur heterocycles. researchgate.net

Energy Efficiency: Optimizing energy consumption is another cornerstone of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis and flow chemistry are two technologies that can significantly enhance energy efficiency by reducing reaction times and improving heat transfer. semanticscholar.org Continuous flow processes, in particular, offer precise control over reaction parameters, leading to higher yields and purities, thus reducing the energy required for downstream purification. libretexts.orgsemanticscholar.org

To quantify the "greenness" of a synthetic route, several metrics have been developed. These include Atom Economy (AE), E-factor (environmental factor), and Process Mass Intensity (PMI). mdpi.comacs.orgsemanticscholar.org The ideal synthesis would have a high atom economy and low E-factor and PMI, indicating that a large proportion of the starting materials are incorporated into the final product and minimal waste is generated.

Green Chemistry MetricDescriptionIdeal Value
Atom Economy (AE)(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%
E-FactorTotal waste (kg) / Product (kg)0
Process Mass Intensity (PMI)Total mass in a process / Mass of product1

The optimization of the synthesis of this compound would involve a systematic evaluation of these metrics for different reaction conditions to identify the most sustainable pathway.

Scale-Up Considerations and Process Chemistry Investigations

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale presents a unique set of challenges and requires careful process chemistry investigations. Key considerations include reaction kinetics, heat and mass transfer, safety, and cost-effectiveness.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics of the Dieckmann condensation is essential for successful scale-up. This includes determining the reaction order, rate constants, and activation energy. This data allows for the development of a robust process model to predict reaction performance under different conditions and to identify potential bottlenecks. The intramolecular nature of the Dieckmann condensation is generally favorable for cyclization, especially for the formation of five- and six-membered rings. masterorganicchemistry.comwikipedia.orgchemsynthesis.com However, side reactions, such as intermolecular condensation, can become more prevalent at higher concentrations and need to be carefully controlled.

Heat and Mass Transfer: Exothermic reactions, which are common in organic synthesis, can pose significant safety risks on a large scale if not properly managed. The Dieckmann condensation is typically exothermic, and efficient heat removal is critical to prevent thermal runaways. The choice of reactor design is therefore crucial. Continuous flow reactors offer a significant advantage over traditional batch reactors in this regard due to their high surface-area-to-volume ratio, which allows for superior heat and mass transfer. libretexts.orgsemanticscholar.org This enhanced control can lead to improved selectivity and yield, as well as a safer process.

Process Intensification: Flow chemistry is a prime example of process intensification, which aims to develop smaller, safer, and more efficient production methods. researchgate.net For the synthesis of this compound, a continuous flow process could involve pumping the starting diester and a base solution through a heated microreactor. This would allow for precise control over reaction time, temperature, and stoichiometry, leading to a more consistent product quality and higher throughput compared to batch processing. semanticscholar.org

ChallengePotential SolutionKey Parameters to Monitor
Exothermic Reaction ControlUse of continuous flow reactors, proper reactor cooling systemsTemperature, pressure, heat flow
Side Reaction FormationOptimization of reaction concentration, temperature, and addition ratesImpurity profile, yield
Product Isolation and PurificationDevelopment of efficient crystallization or extraction protocolsProduct purity, solvent consumption
Handling of Hazardous ReagentsUse of less hazardous alternatives, closed-system transfersOperator exposure, environmental release

Chemical Reactivity and Mechanistic Transformations of Methyl 3 Oxotetrahydro 2h Thiopyran 2 Carboxylate

Enolate Chemistry and Nucleophilic Reactivity at C-2 and C-4

The structure of methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate features acidic protons at both the C-2 and C-4 positions, flanking the C-3 ketone. The presence of two electron-withdrawing groups (the ketone and the ester) makes the proton at the C-2 position particularly acidic. Treatment with a suitable base, such as sodium hydride or sodium methoxide (B1231860), readily deprotonates the C-2 carbon to form a nucleophilic enolate. nih.govgoogle.com

This enolate formation is a critical step in the synthesis of the compound itself, which is typically achieved through an intramolecular Dieckmann condensation of a precursor molecule, methyl 4-{[2-(methyloxy)-2-oxoethyl]thio}butanoate. google.com In this reaction, a base abstracts a proton from the carbon alpha to one of the ester groups, generating an enolate that then attacks the carbonyl of the other ester group, leading to cyclization.

The nucleophilic character of the enolate at C-2 allows for a variety of subsequent reactions, most notably alkylation. Introducing an alkyl halide to the enolate would result in the formation of a new carbon-carbon bond at the C-2 position. While the C-4 position also bears acidic protons, the C-2 position is generally favored for deprotonation and subsequent reaction due to the combined acidifying effect of the adjacent ketone and ester functionalities.

Table 1: Reactivity at C-2 and C-4

Position Activating Groups Base Resulting Species Potential Reactions
C-2 C-3 Ketone, C-2 Ester NaH, NaOMe C-2 Enolate Intramolecular Condensation, Alkylation

Reactions of the Cyclic Ketone Moiety (C-3 Oxo)

The carbonyl group at the C-3 position is a key site for electrophilic attack and undergoes reactions typical of ketones, including reduction, nucleophilic additions, and condensations.

Reduction Reactions

The C-3 ketone can be selectively reduced to a secondary alcohol, yielding methyl 3-hydroxytetrahydro-2H-thiopyran-2-carboxylate. This transformation can be accomplished using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for such reductions, offering good selectivity for ketones in the presence of esters. The choice of reducing agent and reaction conditions can influence the stereochemistry of the resulting hydroxyl group, leading to either syn or anti diastereomers relative to the ester at C-2.

Nucleophilic Additions and Condensations

The electrophilic nature of the C-3 carbonyl carbon makes it susceptible to attack by various nucleophiles. A notable example is its reaction with dinucleophilic reagents to form new heterocyclic systems. In one documented synthetic pathway, this compound is condensed with S-methylthiouronium sulfate (B86663) in the presence of a base. nih.gov This reaction proceeds via initial nucleophilic attack of the thiourea (B124793) derivative at the C-3 ketone, followed by cyclization and dehydration to yield a fused dihydrothiopyrano[3,2-d]pyrimidine derivative. nih.gov This type of condensation highlights the utility of the C-3 oxo group as a handle for constructing more complex molecular architectures.

Table 2: Representative Reactions at the C-3 Oxo Group

Reaction Type Reagent(s) Product Type
Reduction Sodium Borohydride (NaBH₄) Secondary Alcohol

Transformations of the Ester Functionality

The methyl ester at the C-2 position is amenable to several common transformations, including hydrolysis, transesterification, and conversion to amides.

Hydrolysis and Transesterification Reactions

The ester can be hydrolyzed to the corresponding carboxylic acid, 3-oxotetrahydro-2H-thiopyran-2-carboxylic acid. This is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidification. google.comgoogle.com Acid-catalyzed hydrolysis using aqueous mineral acids is also a viable method.

Transesterification can be performed by reacting the methyl ester with a different alcohol in the presence of either an acid or base catalyst. This equilibrium-driven process replaces the methoxy (B1213986) group with a new alkoxy group, providing a route to other ester derivatives of the parent molecule.

Amidation and Other Carboxylate Derivatizations

Conversion of the ester to a primary, secondary, or tertiary amide is a valuable synthetic transformation. While direct reaction with an amine at high temperatures is possible, a more common and efficient method involves a two-step procedure. First, the ester is hydrolyzed to the carboxylic acid as described above. google.comgoogle.com The resulting carboxylic acid is then activated with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), and reacted with the desired amine to form the corresponding amide. google.comgoogle.com This method is widely used in medicinal chemistry to generate libraries of amide derivatives.

Table 3: Transformations of the C-2 Ester Functionality

Reaction Type Reagent(s) Intermediate/Product
Hydrolysis (Basic) 1. NaOH or LiOH (aq) 2. H₃O⁺ 3-oxotetrahydro-2H-thiopyran-2-carboxylic acid
Transesterification R-OH, Acid or Base Catalyst New Ester (COOR)

Ring System Reactivity and Functional Group Interconversions of this compound

The reactivity of this compound is governed by the interplay of its constituent functional groups: the thiopyran ring, the ketone, and the ester. The sulfur atom, with its available lone pairs, introduces unique reactivity compared to its oxo-analogs, influencing both ring stability and the potential for functionalization.

Electrophilic and Nucleophilic Reactions of the Thiopyran Ring

The tetrahydrothiopyran (B43164) ring in this compound is a saturated heterocyclic system. The presence of the electron-withdrawing ketone and carboxylate groups influences the electron density of the ring.

Electrophilic Reactions: The sulfur atom in the thiopyran ring is generally nucleophilic and can react with electrophiles. However, the presence of the adjacent electron-withdrawing groups at the 2- and 3-positions can modulate this reactivity. While specific electrophilic reactions on this compound are not extensively documented in readily available literature, general principles of sulfide (B99878) chemistry suggest that the sulfur atom can be targeted by electrophiles. For instance, alkylation or acylation of the sulfur atom could potentially occur, leading to the formation of sulfonium (B1226848) salts.

Nucleophilic Reactions: The carbonyl carbon of the ketone at the 3-position and the ester at the 2-position are primary sites for nucleophilic attack. Nucleophilic addition to the ketone can lead to the formation of alcohols, while nucleophilic acyl substitution at the ester can result in the formation of amides, other esters, or carboxylic acids. The thiopyran ring itself, being saturated, is generally not susceptible to direct nucleophilic attack unless activated. However, reactions at the carbonyl groups can be influenced by the stereochemistry and conformation of the thiopyran ring.

Reaction TypeReagent/ConditionProduct Type
Nucleophilic Addition (Ketone)NaBH4, LiAlH43-hydroxy-tetrahydro-2H-thiopyran derivative
Nucleophilic Acyl Substitution (Ester)RNH2, heat3-oxo-tetrahydro-2H-thiopyran-2-carboxamide derivative
Nucleophilic Acyl Substitution (Ester)H2O, H+ or OH-3-oxotetrahydro-2H-thiopyran-2-carboxylic acid

Table 1: Potential Nucleophilic Reactions

Functionalization of the Sulfur Atom

The sulfur atom in the thiopyran ring is a key site for functionalization, offering opportunities to modify the properties of the molecule. Organic sulfides are known to be more nucleophilic than their oxygen-containing counterparts. nih.gov

Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. nih.gov This transformation significantly alters the polarity, solubility, and chemical reactivity of the molecule. The oxidation can be achieved using a variety of oxidizing agents, with the degree of oxidation (to sulfoxide or sulfone) controllable by the choice of reagent and reaction conditions.

Oxidizing AgentProduct
m-CPBA (1 equivalent)Methyl 3-oxo-1-oxido-tetrahydro-2H-thiopyran-2-carboxylate (Sulfoxide)
m-CPBA (2 equivalents) or H2O2Methyl 3-oxo-1,1-dioxido-tetrahydro-2H-thiopyran-2-carboxylate (Sulfone)

Table 2: Oxidation of the Sulfur Atom

The resulting sulfoxides and sulfones have altered stereoelectronic properties. The sulfinyl group in the sulfoxide is chiral, which can introduce diastereoselectivity in subsequent reactions. The sulfonyl group in the sulfone is a strong electron-withdrawing group, which can activate adjacent protons for deprotonation and subsequent functionalization.

Alkylation and Acylation: As a soft nucleophile, the sulfur atom can be targeted by soft electrophiles such as alkyl halides, leading to the formation of sulfonium salts. These salts can be useful intermediates in various synthetic transformations.

Cycloaddition Reactions Involving Thiopyran Derivatives

While this compound itself is a saturated ring and thus not a direct substrate for cycloaddition reactions, its derivatives can participate in such transformations. For instance, elimination reactions could introduce a double bond into the thiopyran ring, creating a dienophile or a diene for Diels-Alder reactions.

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings, including thiopyrans. Thiocarbonyl compounds, which are sulfur analogs of ketones and aldehydes, can act as dienophiles or as part of the diene system in [4+2] cycloaddition reactions. Due to their higher HOMO and lower LUMO energy levels compared to their carbonyl counterparts, thiocarbonyls are often highly reactive in these transformations.

For example, a derivative of this compound, where the ketone at the 3-position is converted to a thioketone, could potentially act as a dienophile in a Diels-Alder reaction with a suitable diene. This would lead to the formation of a bicyclic sulfur-containing scaffold.

Reaction TypeReactantsProduct Type
Hetero-Diels-AlderThione derivative (as dienophile) + DieneBicyclic thiopyran derivative
Diels-AlderUnsaturated thiopyran derivative (as diene) + DienophileFused bicyclic system

Table 3: Potential Cycloaddition Reactions of Thiopyran Derivatives

These cycloaddition strategies provide a versatile approach to complex polycyclic systems containing the thiopyran motif, which are of interest in medicinal chemistry and materials science.

Derivatization and Analog Synthesis Utilizing Methyl 3 Oxotetrahydro 2h Thiopyran 2 Carboxylate

Synthesis of Novel Thiopyran-Fused Heterocyclic Systems

The β-keto ester moiety in methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate is an ideal precursor for condensation reactions with binucleophilic reagents to form a variety of fused heterocyclic rings. This strategy allows for the annulation of pyrimidine (B1678525), pyrazole, and other heterocyclic rings onto the thiopyran framework.

The synthesis of thiopyrano[3,2-d]pyrimidines can be achieved through the reaction of the β-keto ester with amidine-based reagents. The general reaction involves the condensation of a compound like guanidine (B92328) or urea (B33335) with the 1,3-dicarbonyl system of the thiopyran precursor. This cyclocondensation reaction typically proceeds by initial nucleophilic attack of the amidine at the ester carbonyl, followed by attack at the ketone and subsequent dehydration to yield the aromatic pyrimidine ring fused to the thiopyran scaffold.

While specific examples starting from this compound are not extensively detailed in the literature, the synthesis of the analogous thiopyrano[4,3-d]pyrimidine scaffold has been reported starting from precursors like dimethyl 3,3'-thiodipropionate, demonstrating the feasibility of constructing this fused-ring system. researchgate.net This established reactivity pattern highlights the potential of this compound to serve as a key intermediate in the synthesis of novel thiopyrano[3,2-d]pyrimidine derivatives.

The reaction of β-keto esters with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazolones. Applying this to the thiopyran scaffold allows for the creation of bicyclic systems containing both thiopyran and pyrazolone (B3327878) rings.

Significant research has been conducted on the closely related isomer, methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate, which readily undergoes condensation with various hydrazine derivatives in ethanol (B145695) to form a series of bicyclopyrazolone-based thiopyran ring systems. researchgate.net In a typical reaction, the more reactive ketone at the 4-position reacts with one nitrogen of the hydrazine, while the ester at the 3-position reacts with the other, leading to cyclization and the formation of a fused pyrazolone ring. researchgate.net This reaction has been shown to be effective with a range of substituted hydrazines, yielding products with diverse functionalities. researchgate.net Given the analogous β-keto ester functionality in this compound, a similar reaction pathway is expected, which would produce thiopyran-fused bicyclopyrazolones.

Table 1: Synthesis of Bicyclopyrazolone-based Thiopyran Scaffolds from a Thiopyran β-Keto Ester Isomer This table illustrates the reaction of the related isomer, methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate, with various hydrazine derivatives, demonstrating the principle of this synthetic transformation.

EntryHydrazine DerivativeResulting Fused ScaffoldReference
1PhenylhydrazinePhenyl-substituted Bicyclopyrazolone-thiopyran researchgate.net
24-Chlorophenylhydrazine4-Chlorophenyl-substituted Bicyclopyrazolone-thiopyran researchgate.net
3BenzenesulfonylhydrazineBenzenesulfonyl-substituted Bicyclopyrazolone-thiopyran researchgate.net
4Hydrazine HydrateUnsubstituted Bicyclopyrazolone-thiopyran researchgate.net

Data is illustrative of the reactivity of the thiopyran-4-one-3-carboxylate isomer.

The reactivity of the β-keto ester system extends to the synthesis of other annulated thiopyran derivatives through cycloaddition and condensation reactions. nih.gov For instance, [4+2] cycloaddition reactions using the thiopyran ring or its derivatives can lead to complex polycyclic systems. While many methods focus on constructing the thiopyran ring itself via cycloaddition, the existing thiopyran scaffold of this compound can be functionalized to participate in subsequent annulation reactions. The ketone or the enol form of the molecule can react with various dienophiles or dienes, depending on the reaction design, to build additional fused rings.

Stereochemical Control in Derivatization

The tetrahydrothiopyran (B43164) ring contains stereocenters, and controlling the stereochemical outcome during derivatization is crucial for applications in asymmetric synthesis, particularly for pharmaceutical development.

Asymmetric induction involves controlling the formation of new stereocenters by leveraging existing chirality within a molecule or through the use of external chiral agents. This compound, being a chiral molecule (due to the stereocenter at C2), has the potential to direct the stereochemistry of reactions at other positions, such as the C3 ketone.

Alternatively, the thiopyran scaffold itself can be synthesized or modified using a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereoselective formation of new chiral centers. mdpi.com After the desired stereochemistry is established, the auxiliary can be removed. While the direct application of this compound as a chiral auxiliary is not widely documented, related sulfur-containing heterocycles have been employed in this capacity, highlighting the potential of this structural class in asymmetric synthesis.

Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others. In the context of this compound, reactions such as reduction of the ketone or alkylation of the enolate can lead to the formation of new stereocenters at the C3 position. The existing stereocenter at C2 can exert a directing effect, favoring the approach of reagents from one face of the molecule over the other, thus leading to a diastereoselective outcome.

For example, the reduction of the C3 ketone would generate a hydroxyl group, creating a second stereocenter. The relative orientation of the C2-ester and the new C3-hydroxyl group would define the diastereomeric product (i.e., syn or anti). The stereochemical outcome of such reactions is often influenced by factors like the choice of reducing agent, solvent, and temperature. While specific studies on the diastereoselective reduction of this particular compound are limited, thia-Prins cyclization reactions have been shown to produce substituted thiopyrans with good diastereoselectivity, demonstrating that high levels of stereocontrol are achievable within this heterocyclic system. researchgate.net

Construction of Complex Molecular Architectures Utilizing this compound Remains an Area of Developing Research

The synthesis and reactions of various heterocyclic compounds, including those with thiopyran cores, are a significant focus of organic chemistry. Research in this area often explores cycloaddition reactions, multicomponent reactions, and the formation of fused heterocyclic systems. However, the available literature does not currently provide explicit instances of this compound serving as a key building block for the synthesis of intricate molecular frameworks.

It is important to note that the field of synthetic organic chemistry is vast and constantly evolving. The absence of readily accessible information does not definitively mean that this compound has not been used in such a capacity, but rather that such applications are not prominently featured in the reviewed scientific databases and publications. Further research may uncover specific synthetic routes that leverage the unique structural features of this compound for the assembly of more complex molecules.

Advanced Applications of Methyl 3 Oxotetrahydro 2h Thiopyran 2 Carboxylate and Its Derivatives

Building Blocks for Medicinal Chemistry Lead Optimization

The thiopyran scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be strategically modified to interact with biological targets. carta-evidence.orgnih.gov Its derivatives have been extensively explored for their potential therapeutic applications, demonstrating a broad pharmacological spectrum that includes antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. nih.gov

The structural rigidity and synthetic tractability of the thiopyran ring system make it an excellent scaffold for designing specific enzyme inhibitors.

HIV-1 Reverse Transcriptase (RT) Inhibition: Human Immunodeficiency Virus Type 1 (HIV-1) RT is a critical enzyme for viral replication and a primary target for antiretroviral drugs. researchgate.netnih.gov While many inhibitors target the polymerase active site, non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric pocket. frontiersin.orgnih.gov Research into novel inhibitors has explored various heterocyclic scaffolds. For instance, tricyclic benzothiophene (B83047) scaffolds, which feature a fused thiophene (B33073) ring (a five-membered sulfur heterocycle), have been synthesized and shown to be potent HIV-1 RT inhibitors. pomais.com This highlights the utility of sulfur-containing heterocyclic systems in designing molecules that can interact effectively with the enzyme's allosteric sites. The development of inhibitors based on related scaffolds like thiopyran is a continuing area of interest in the pursuit of novel anti-HIV agents. nih.gov

PI3K/mTOR Inhibition: The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in human cancers, making it a key target for oncology drug development. nih.govagriculture.gov.ie Dual inhibitors that target both PI3K and mTOR can effectively block this pathway and prevent feedback loop activation that sometimes occurs when only one target is inhibited. nih.gov

Several potent PI3K/mTOR dual inhibitors are based on scaffolds containing a sulfur-heterocycle fused to a pyrimidine (B1678525) ring, such as thieno[3,2-d]pyrimidine. nih.gov Computational studies have explored the use of tetrahydropyran (B127337) (THP) and dihydro-2H-pyran (DHP) moieties as surrogates for the common morpholine (B109124) group that binds to the hinge region of the mTOR kinase. nih.gov This indicates that six-membered rings containing a heteroatom are crucial for establishing key interactions. Structure-activity relationship (SAR) studies on pyrazolopyrimidine and thienopyrimidine inhibitors have shown that modifications to these core structures can enhance potency and selectivity for mTOR over PI3K. rsc.org For example, introducing alkyl groups at the N(2) position of a urea (B33335) substituent on pyrazolopyrimidine derivatives was found to increase mTOR selectivity. nih.gov The design of novel inhibitors based on related scaffolds like thiopyran continues to be a promising strategy for developing new cancer therapeutics. nih.gov

Derivatives of thiopyran exhibit a remarkable diversity of biological activities, underscoring their importance as a versatile pharmacophore. wikipedia.orgcarta-evidence.orgnih.gov

Anticancer Activity: Numerous studies have demonstrated the potent antiproliferative effects of thiopyran derivatives against various cancer cell lines. researchgate.netrsc.org A series of 6H-thiopyran-2,3-dicarboxylate derivatives showed significant cytotoxicity against HCT-15 colon cancer and MCF-7 breast cancer cells, with IC₅₀ values ranging from 3.5 to 15 μM. researchgate.net Similarly, novel bis-oxidized thiopyran derivatives have been identified as promising agents for treating non-small cell lung cancer (NSCLC), with compound S-16 inhibiting A549, H1975, and MCF-7 cancer cells with IC₅₀ values of 4, 3.14, and 0.62 μM, respectively. rsc.orgmdpi.com These compounds often induce apoptosis and cause cell cycle arrest. rsc.org Substituted thiopyrans have also been reported as potent inhibitors of DNA-protein kinase. researchgate.netgreenlife.co.ke

Antimicrobial Activity: Thiopyran derivatives have been evaluated for their antibacterial and antifungal properties. tuni.fi Fused thiopyrano[2,3-d]thiazoles have demonstrated antimycobacterial properties. In one study, a series of thiopyrans and their oxidized sulfoxide (B87167) and sulfone analogs were assessed as potential antimicrobial agents. tuni.fi The antibacterial efficacy of certain derivatives was evaluated against various human bacterial pathogens, with one compound showing substantial activity against E. coli with a minimum inhibitory concentration (MIC) of 4 µg/mL.

The table below summarizes the cytotoxic activity of selected thiopyran derivatives against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (μM)Reference
6H-Thiopyran-2,3-dicarboxylatesCompound 4a (with methoxy (B1213986) group)HCT-15 (Colon)3.5 researchgate.net
MCF-7 (Breast)4.5 researchgate.net
Bis-oxidized thiopyransCompound S-16A549 (Lung)4 rsc.org
H1975 (Lung)3.14 rsc.org
MCF-7 (Breast)0.62 rsc.org
Diethyl 6H-thiopyran-2,3-dicarboxylateCompound 3TMHCT-15 (Colon)4.5
MCF-7 (Breast)7

This table is interactive and can be sorted by clicking on the column headers.

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into effective drugs. SAR studies on thiopyran derivatives have provided valuable insights into how specific structural modifications influence their biological activity.

For anticancer 6H-thiopyran-2,3-dicarboxylate derivatives, it was noted that a compound featuring a methoxy group exhibited the most potent antiproliferative effect, suggesting that the electronic or steric properties of this substituent could enhance activity. researchgate.net In a series of pyridine-connected 2H-thiopyran derivatives screened for larvicidal and nematicidal activities, a compound bearing both a pyridine (B92270) and a thiopyran moiety, in addition to a methoxy group, showed the highest activity. greenlife.co.ke

In the context of PI3K/mTOR inhibitors, SAR studies have been more extensive. For a series of 4-amino-6-methyl-1,3,5-triazine sulfonamides, the introduction of a tetrahydropyran into the ribose-binding pocket of the enzyme resulted in a compound with excellent enzyme and cellular potency. This highlights the importance of substituents that can form favorable interactions within specific sub-pockets of the enzyme's active site. The general design strategy for these inhibitors often involves three key parts: one for the affinity binding pocket, one for the hinge binding pocket, and one for the ribose binding pocket, with modifications to each part systematically evaluated to improve potency and pharmacokinetic properties. nih.gov

Utility in Agrochemical Development

While the application of thiopyran derivatives in agrochemicals is less documented than in pharmaceuticals, related sulfur-containing heterocycles like thiophenes are well-established in this field. Thiophene rings are present in commercial fungicides such as silthiofam, ethaboxam, and penthiopyrad. This suggests that the thiopyran scaffold could also confer valuable properties for crop protection.

Research has demonstrated the potential of related structures. For example, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed by combining the active substructures of nicotinic acid and thiophene, leading to the discovery of compounds with excellent fungicidal activity against cucumber downy mildew. tuni.fi One compound, in a field trial, showed superior efficacy compared to commercial fungicides. tuni.fi Furthermore, studies on thienylpyridines and related fused systems have identified compounds with promising insecticidal activity against the cotton aphid, Aphis gossypi. nih.gov These findings indicate that sulfur-containing heterocycles are a promising area for the discovery of new agrochemicals, and thiopyran derivatives represent a class of compounds worthy of further investigation for potential fungicidal, insecticidal, or herbicidal activities. nih.gov

Applications in Materials Science (e.g., Polymer Chemistry, Spirocyclic Structures)

Beyond biological applications, thiopyran derivatives are utilized in the synthesis of advanced materials, particularly in the construction of complex spirocyclic systems and as components in polymer chemistry.

Spirocyclic Structures: Spirocycles are compounds with two rings connected by a single common atom. This structural motif is of significant interest due to its presence in many natural products and its ability to impart unique three-dimensional conformations. Thiopyran rings are frequently incorporated into spirocyclic frameworks. One-pot, multi-component reactions provide an efficient pathway to spirooxindole-annulated thiopyran derivatives, which combine the thiopyran core with the medicinally important oxindole (B195798) scaffold. tuni.fi The Diels-Alder reaction is another powerful tool used to construct spirocyclic thiones and thio-tricyclic scaffolds from precursors like thiophosgene. These complex structures are valuable in both medicinal chemistry and the development of novel organic materials.

Polymer Chemistry: Thiopyrylium salts, the cationic aromatic analogs of thiopyrans, have found applications in polymer science. Along with pyrylium (B1242799) salts, they can function as effective photoinitiating systems for both radical and cationic photopolymerization processes, which are used to create a wide range of polymer materials. Additionally, S-fused polycyclic compounds, which can be built from thiopyran units, have attracted attention for their applications in the field of organic functional materials.

Computational and Theoretical Studies

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry offers a molecular-level view of reaction mechanisms, which can be challenging to probe through experimental means alone. For transformations involving methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate, computational approaches can map out the entire reaction pathway, identifying key intermediates and transition states.

Transition state theory is a cornerstone of understanding chemical reaction rates. Computational methods are employed to locate the transition state structure, which is the highest energy point along the reaction coordinate. The geometry and energetic properties of the transition state are critical in determining the feasibility and rate of a chemical reaction. For reactions involving the carbonyl or ester groups of this compound, or reactions at the alpha-carbon, computational analysis can reveal the precise nature of bond-breaking and bond-forming processes.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. This profile illustrates the energy changes that occur as the reaction progresses. For instance, in the case of conformational changes of the thiopyran ring, computational studies can determine the energy barriers between different conformations, such as the chair and twist forms. For the parent tetrahydro-2H-thiopyran ring, the chair conformer is significantly more stable than the twist conformers. The energy difference between the chair and the 1,4-twist conformer has been calculated to be 5.27 kcal/mol, while the difference with the 2,5-twist conformer is slightly higher. researchgate.net The free energy differences for these conformational changes are 5.44 and 5.71 kcal/mol, respectively. researchgate.net

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its physical and chemical properties. Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. A key aspect of this is conformational analysis, which explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

For this compound, the thiopyran ring can adopt several conformations, with the chair form generally being the most stable. The substituents on the ring, the methyl carboxylate group at position 2 and the oxo group at position 3, will have a preference for either an axial or equatorial position. Computational studies on related 2-methyltetrahydro-2H-thiopyran have shown an excellent agreement between calculated and experimental values for the conformational free energy, with a calculated value of -1.46 kcal/mol favoring the equatorial position of the methyl group. researchgate.net This preference is attributed to the avoidance of unfavorable steric interactions that occur when the substituent is in the axial position. researchgate.net

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for chemists. DFT methods provide a good balance between accuracy and computational cost, making them suitable for studying a wide range of molecular properties.

In the context of this compound, DFT calculations can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as molecular orbital energies and charge distributions. Various levels of theory and basis sets can be employed, such as B3LYP with the 6-31G(d) basis set, to achieve reliable results. researchgate.net For substituted tetrahydro-2H-thiopyrans, DFT methods have been shown to sometimes overestimate conformational free energies, while other methods like Møller–Plesset perturbation theory (MP2) can provide results that are in excellent agreement with experimental data. researchgate.net

Prediction of Reactivity and Selectivity

Computational chemistry can also be used to predict the reactivity and selectivity of chemical reactions. By analyzing the electronic structure of this compound, it is possible to identify the most likely sites for nucleophilic or electrophilic attack.

Frontier molecular orbital theory (HOMO-LUMO analysis) is a common approach to predict reactivity. The highest occupied molecular orbital (HOMO) indicates regions of the molecule that are likely to act as an electron donor (nucleophile), while the lowest unoccupied molecular orbital (LUMO) indicates regions that are likely to act as an electron acceptor (electrophile). For reactions that can yield multiple products, computational methods can be used to calculate the activation energies for the different reaction pathways, allowing for the prediction of the major product. This is crucial for understanding and controlling the stereoselectivity and regioselectivity of reactions involving this compound.

Interactive Data Table: Conformational Energies of Tetrahydro-2H-thiopyran

ConformationEnergy Difference (kcal/mol)Free Energy Difference (kcal/mol)
Chair vs. 1,4-Twist5.275.44
Chair vs. 2,5-Twist-5.71

Advanced Spectroscopic and Structural Characterization Methods for Elucidating Properties of Methyl 3 Oxotetrahydro 2h Thiopyran 2 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical characterization of methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate. Both ¹H and ¹³C NMR, along with two-dimensional techniques, provide detailed information about the molecular framework.

The proton (¹H) NMR spectrum is expected to show distinct signals for each proton in the molecule. The proton at the C2 position, being adjacent to both a carbonyl and an ester group, would likely appear as a doublet or doublet of doublets, with its precise chemical shift and multiplicity depending on the conformational preference of the thiopyran ring. The methylene (B1212753) protons of the ring (C4, C5, and C6) would exhibit complex splitting patterns due to both geminal and vicinal coupling. The methyl protons of the ester group would appear as a sharp singlet.

The carbon-¹³ (¹³C) NMR spectrum would confirm the presence of seven distinct carbon environments. The carbonyl carbons of the ketone and the ester would be readily identifiable by their characteristic downfield chemical shifts (typically in the range of 160-210 ppm). The remaining carbons of the thiopyran ring and the methyl ester would appear at higher field strengths.

For stereochemical assignment, particularly determining the relative configuration at the C2 chiral center, advanced 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial. NOESY can reveal through-space correlations between protons, allowing for the determination of their spatial proximity and thus the preferred conformation of the molecule. For instance, correlations between the proton at C2 and specific protons on the thiopyran ring can help establish whether the methoxycarbonyl group is in an axial or equatorial position in the dominant chair conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.

View Interactive Data Table
Atom PositionTechniquePredicted Chemical Shift (ppm)Predicted MultiplicityNotes
H2¹H NMR~3.5 - 4.0ddAlpha to ester and keto group.
H4¹H NMR~2.8 - 3.2mMethylene protons adjacent to ketone.
H5¹H NMR~1.9 - 2.3mAliphatic methylene protons.
H6¹H NMR~2.5 - 2.9mMethylene protons adjacent to sulfur.
-OCH₃¹H NMR~3.7sMethyl ester protons.
C2¹³C NMR~55 - 65CHChiral center.
C3¹³C NMR~200 - 210C=OKetone carbonyl.
C4¹³C NMR~40 - 50CH₂Methylene carbon.
C5¹³C NMR~20 - 30CH₂Methylene carbon.
C6¹³C NMR~25 - 35CH₂Methylene carbon.
-C=O (ester)¹³C NMR~168 - 175C=OEster carbonyl.
-OCH₃¹³C NMR~52CH₃Methyl ester carbon.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. wikipedia.org For this compound (molecular formula C₇H₁₀O₃S), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental formula.

The molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation of this energetically unstable molecular ion provides a unique fingerprint that aids in structural elucidation. chemguide.co.uk

Common fragmentation pathways for a β-keto ester would include:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common fragmentation route. libretexts.org

Loss of the methoxy (B1213986) group: A prominent fragment ion could be formed by the loss of the methoxy radical (•OCH₃), resulting in an [M - 31]⁺ peak.

Loss of the methoxycarbonyl group: The loss of the entire ester functional group as a radical (•COOCH₃) would lead to an [M - 59]⁺ peak.

McLafferty Rearrangement: If sterically possible, a rearrangement involving the transfer of a gamma-hydrogen to the keto-carbonyl oxygen, followed by cleavage, could occur.

Ring Cleavage: The thiopyran ring can also undergo fragmentation, leading to smaller sulfur-containing ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: Fragmentation is dependent on the ionization method used. These predictions are based on typical EI-MS patterns.

View Interactive Data Table
m/z ValueProposed Fragment IdentityNeutral Loss
174[M]⁺ (Molecular Ion)-
143[M - OCH₃]⁺•OCH₃
115[M - COOCH₃]⁺•COOCH₃
102[C₅H₁₀S]⁺•C₂O₃
74[M - C₅H₄S]⁺• (from retro-Diels-Alder type cleavage)C₅H₄S
59[COOCH₃]⁺-

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions from its two carbonyl groups. The C=O stretching vibration of the ketone is typically found in the range of 1700-1725 cm⁻¹, while the ester C=O stretch appears at a slightly higher frequency, around 1735-1750 cm⁻¹. openstax.org The presence of two distinct, strong peaks in this region would be a clear indicator of the β-keto ester structure. Other important absorptions would include C-O stretching vibrations from the ester group (around 1100-1300 cm⁻¹) and C-H stretching vibrations from the aliphatic ring and methyl group (around 2850-3000 cm⁻¹). libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, they are often weaker than in IR. However, the C-S bond vibrations of the thiopyran ring, which may be weak or difficult to assign in the IR spectrum, can give rise to more distinct signals in the Raman spectrum (typically in the 600-800 cm⁻¹ region).

Together, IR and Raman spectra provide a comprehensive fingerprint of the molecule's functional groups.

Table 4: Characteristic Vibrational Frequencies for this compound

View Interactive Data Table
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
C-H Stretch (sp³ CH, CH₂, CH₃)2850 - 3000Medium-StrongMedium-Strong
C=O Stretch (Ester)1735 - 1750StrongMedium
C=O Stretch (Ketone)1700 - 1725StrongMedium
C-O Stretch (Ester)1100 - 1300StrongWeak
C-S Stretch600 - 800Weak-MediumMedium-Strong
CH₂ Bending (Scissoring)~1450MediumMedium

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via multi-step organic reactions. Key steps include cyclization of thiophene derivatives, esterification, and oxidation. For example, refluxing intermediates with anhydrides (e.g., succinic or phthalic anhydride) under inert atmospheres (N₂) is critical to avoid side reactions . Solvent choice (e.g., dry CH₂Cl₂) and temperature control (reflux vs. room temperature) significantly impact purity, as evidenced by yields ranging from 47% to 67% in similar thiopyran derivatives .
  • Optimization : Use gradient elution in reverse-phase HPLC (e.g., methanol-water) to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Look for signals corresponding to the thiopyran ring (δ ~2.5–3.5 ppm for methylene protons) and ester carbonyl (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirm the presence of C=O (stretching ~1700–1750 cm⁻¹) and C-S (600–700 cm⁻¹) bonds .
    • Validation : Cross-reference experimental data with computational predictions (e.g., PubChem or NIST databases) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Analytical Approach :

  • Dose-Response Assays : Standardize testing protocols (e.g., MIC for antimicrobial activity) to minimize variability. For instance, conflicting anticancer results may arise from differences in cell lines (e.g., HeLa vs. MCF-7) .

  • Meta-Analysis : Compare structural analogs (e.g., methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate) to identify activity trends. A comparative table (Table 1) highlights how substituent positions modulate bioactivity .

    Table 1 : Bioactivity Comparison of Thiopyran Derivatives

    CompoundAntimicrobial ActivityAnticancer ActivityKey Structural Feature
    This compoundHighModerate3-oxo group, ester moiety
    Methyl 4-oxotetrahydrothiophene-3-carboxylateModerateLow4-oxo group, no methyl substituent
    Methyl tetrahydro-2H-pyran-4-carboxylateLowHighOxygen-containing ring

Q. What strategies optimize the compound’s synthetic pathway for scalability while maintaining stereochemical integrity?

  • Industrial Methods : Implement continuous flow reactors to enhance reaction control and scalability. Automated systems improve reproducibility in large-scale esterification and cyclization steps .
  • Stereochemical Control : Use chiral catalysts (e.g., Cu(I)/bisoxazoline complexes) during cyclization to enforce enantioselectivity. Monitor diastereomer ratios via chiral HPLC .

Q. How does computational chemistry aid in predicting the compound’s reactivity and interactions with biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate binding affinities to enzymes (e.g., cytochrome P450). For example, the 3-oxo group may form hydrogen bonds with catalytic residues, explaining moderate anticancer activity .
  • DFT Calculations : Predict electrophilic sites (e.g., α-carbon to carbonyl) for nucleophilic attack, guiding derivatization strategies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Root Cause : Variations often arise from polymorphic forms or residual solvents. For example, melting points ranging from 213–226°C in similar compounds correlate with crystallization solvents (e.g., methanol vs. ethanol) .
  • Resolution :

  • Perform X-ray crystallography to confirm crystal structure .
  • Use TGA-DSC to rule out solvent interference in thermal data .

Experimental Design Recommendations

Q. What in vitro assays are most suitable for evaluating the compound’s mechanism of action?

  • Enzyme Inhibition : Use fluorogenic substrates to measure inhibition of serine proteases or kinases. For example, monitor IC₅₀ values via fluorescence quenching .
  • Cell-Based Assays : Combine Western blotting (e.g., apoptosis markers like caspase-3) with flow cytometry to assess cytotoxicity pathways .

Compliance and Safety

Q. What safety protocols are essential when handling this compound in lab settings?

  • Handling : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritant properties .
  • Disposal : Follow EPA guidelines for sulfur-containing waste to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.